molecular formula C11H10F3N5OS B2422235 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 326003-64-9

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2422235
M. Wt: 317.29
InChI Key: CSDRGXGZORTGMI-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including an amino group (NH2), a 1,2,4-triazole ring, a thioether group (R-S-R’), and a trifluoromethyl group (CF3). These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The 1,2,4-triazole ring is a type of heterocyclic aromatic ring, which can contribute to the stability of the molecule. The presence of the amino group and the thioether group could potentially affect the polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the thioether group might be involved in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. For example, its solubility might be influenced by the polar amino group and the nonpolar trifluoromethyl group .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, leading to N-(4H-1,2,4-Triazol-4-yl)acetamide, which serves as a precursor for further chemical modifications. These modifications aim to explore different chemical structures for potential applications in pharmaceutical and biological research (Panchal & Patel, 2011).
  • Structural characterization and reactivity studies of acetamide derivatives have led to the synthesis of novel compounds with potential antimicrobial activities. This includes exploring the reactivity of bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, generating compounds with varied biological activities (Fahim & Ismael, 2019).

Biological Activities

  • Some acetamide derivatives have been evaluated for their antitumor activity, demonstrating potential against various cancer cell lines. This includes the investigation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their in vitro antitumor efficacy (Yurttaş, Tay, & Demirayak, 2015).
  • Additionally, acetamide compounds containing thioamide groups have shown antifungal and plant growth-regulating activities, suggesting their application in agricultural sciences as well (Fa-qian et al., 2005).

Chemical Properties and Reactivity

  • The reactivity of thioureido-acetamides has been explored for synthesizing various heterocyclic compounds through one-pot cascade reactions. This demonstrates the potential of acetamide derivatives in creating a wide range of chemical entities for further biological testing (Schmeyers & Kaupp, 2002).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its structural features, it might be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5OS/c12-11(13,14)6-2-1-3-7(4-6)16-8(20)5-21-10-17-9(15)18-19-10/h1-4H,5H2,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDRGXGZORTGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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